molecular formula C14H23NO3 B13493073 tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate

tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate

Cat. No.: B13493073
M. Wt: 253.34 g/mol
InChI Key: IJSVKHBNQBCAIX-UHFFFAOYSA-N
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Description

tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate: is a chemical compound with the molecular formula C14H23NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclohexyl ring substituted with a cyclopropyl group and a tert-butyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate typically involves the reaction of a cyclohexanone derivative with tert-butyl isocyanate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating enzyme inhibition or protein binding .

Medicine: In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Carbamate derivatives are known to exhibit various biological activities, including anti-inflammatory and antitumor effects .

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that lack the cyclopropyl substitution. The cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities .

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-14(10-4-5-10)8-6-11(16)7-9-14/h10H,4-9H2,1-3H3,(H,15,17)

InChI Key

IJSVKHBNQBCAIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C2CC2

Origin of Product

United States

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